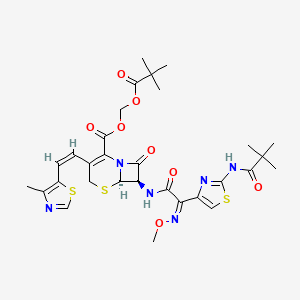

N-Pivaly-Cefditoren-Pivoxil

Übersicht

Beschreibung

N-Pivaly-Cefditoren Pivoxil is a semi-synthetic, third-generation cephalosporin antibiotic. It is an ester prodrug of cefditoren, designed to enhance oral bioavailability. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections, particularly those of the respiratory tract and skin .

Wissenschaftliche Forschungsanwendungen

N-Pivaly-Cefditoren Pivoxil has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its antibacterial properties and mechanisms of resistance in various bacterial strains.

Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

Wirkmechanismus

Target of Action

N-Pivaly-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Cefditoren exerts its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . It binds to these proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death of susceptible bacteria . Cefditoren is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

The primary biochemical pathway affected by Cefditoren is the synthesis of the bacterial cell wall. By binding to PBPs, Cefditoren disrupts the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption leads to cell wall weakening, osmotic instability, and ultimately, bacterial cell lysis .

Pharmacokinetics

Cefditoren pivoxil is a prodrug, which means it is inactive when ingested and is converted into its active form, Cefditoren, in the body . This conversion is facilitated by esterases during absorption . Once activated, Cefditoren is distributed in the circulating blood . The drug’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), contribute to its bioavailability and therapeutic efficacy .

Result of Action

The primary result of Cefditoren’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections . It is typically used to treat bacterial infections of the skin and respiratory tract, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .

Action Environment

The action, efficacy, and stability of Cefditoren can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can impact the drug’s efficacy . Cefditoren is stable in the presence of many common β-lactamases, enhancing its effectiveness against a broad range of bacteria . Additionally, the drug’s absorption and conversion into its active form can be affected by factors in the gastrointestinal environment .

Biochemische Analyse

Biochemical Properties

N-Pivaly-Cefditoren Pivoxil interacts with various enzymes and proteins. It possesses an aminothiazolyl group that confers activity against Gram-negative organisms and a methylthiazolyl group that makes the drug active against Gram-positive organisms .

Cellular Effects

N-Pivaly-Cefditoren Pivoxil has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Molecular Mechanism

The mechanism of action of N-Pivaly-Cefditoren Pivoxil involves binding interactions with biomolecules and changes in gene expression. It inhibits bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Pivaly-Cefditoren Pivoxil change over time. It has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae .

Dosage Effects in Animal Models

The effects of N-Pivaly-Cefditoren Pivoxil vary with different dosages in animal models. It has been shown to have good therapeutic efficacy against acute pneumonia caused by S. pneumoniae at approved doses in adults and children .

Metabolic Pathways

N-Pivaly-Cefditoren Pivoxil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

N-Pivaly-Cefditoren Pivoxil is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The final step involves esterification with pivaloyloxymethyl to form the prodrug .

Industrial Production Methods

Industrial production of N-Pivaly-Cefditoren Pivoxil typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and quality. The process is optimized for yield and cost-effectiveness, adhering to stringent regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Pivaly-Cefditoren Pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a crucial reaction that converts the prodrug into its active form, cefditoren .

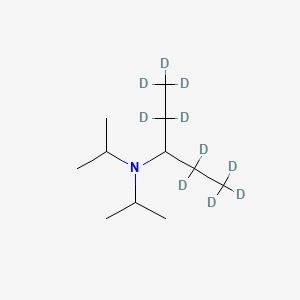

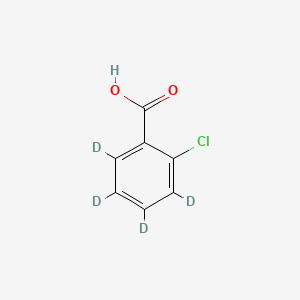

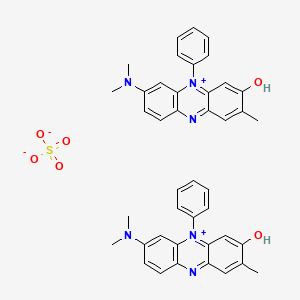

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of N-Pivaly-Cefditoren Pivoxil include p-chloranilic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and various solvents like methanol and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major product formed from the hydrolysis of N-Pivaly-Cefditoren Pivoxil is cefditoren, the active antibacterial agent. Other degradation products may include various intermediates and by-products, which are typically identified and quantified using spectroscopic and chromatographic methods .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cefuroxime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefdinir: Known for its effectiveness against respiratory tract infections but with a different spectrum of activity.

Cefpodoxime: Similar in structure and function but with varying degrees of resistance to β-lactamases

Uniqueness

N-Pivaly-Cefditoren Pivoxil stands out due to its enhanced stability against β-lactamases and its broad-spectrum activity. Its prodrug form allows for better oral bioavailability, making it a more convenient option for patients .

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19-/t20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSDVLILWNASE-XNVXDSCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878002-84-7 | |

| Record name | Cefditoren pivaloyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878002847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFDITOREN PIVALOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6NU7H3G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B584459.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/new.no-structure.jpg)

![5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B584478.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)